Dichlorobis(tricyclohexylphosphine)palladium(II) CAS number 29934-17-6
Dichlorobis(tricyclohexylphosphine)palladium(II) CAS number 29934-17-6
An In-Depth Technical Guide to Dichlorobis(tricyclohexylphosphine)palladium(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Workhorse Precatalyst in Modern Synthesis
Dichlorobis(tricyclohexylphosphine)palladium(II), registered under CAS number 29934-17-6, is a cornerstone palladium(II) precatalyst in the field of organic synthesis.[1] This air-stable, yellow crystalline solid has become an invaluable tool for constructing complex molecular architectures, particularly through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.[2] Its efficacy stems from the unique properties of its tricyclohexylphosphine (PCy₃) ligands. These ligands are characterized by their significant steric bulk and strong electron-donating nature, which synergistically influence the reactivity and stability of the palladium center, enabling challenging chemical transformations that are crucial in pharmaceutical and materials science research.[3] This guide provides a comprehensive overview of its properties, mechanism, applications, and practical considerations for its use in the laboratory.
Core Attributes: Physicochemical Properties and Characterization
The utility of [(PCy₃)₂PdCl₂] begins with its reliable and well-defined physical properties, which make it a convenient and user-friendly reagent. Unlike many highly reactive organometallic compounds, it can be handled in the air for short periods, simplifying the setup of reactions.
| Property | Value | Source(s) |
| CAS Number | 29934-17-6 | [1][4] |
| Molecular Formula | C₃₆H₆₆Cl₂P₂Pd | [1][5] |
| Molecular Weight | 738.18 g/mol | [4][5] |
| Appearance | Yellow powder or crystals | [1] |
| Melting Point | 270 °C (decomposes) | [1][4] |
| Solubility | Moderately soluble in dichloromethane and chloroform; sparingly soluble in benzene and toluene; insoluble in water, alcohols, and hexanes. | [1][2] |
| Structure | Square planar, predominantly trans isomer. | [3][6] |
The trans square planar geometry, confirmed by single-crystal X-ray diffraction, places the bulky PCy₃ ligands opposite each other, minimizing steric strain.[3] This defined structure ensures predictable reactivity and is a key feature of its role as a precatalyst.
Synthesis, Safety, and Handling
A Straightforward and Reliable Synthesis
One of the advantages of [(PCy₃)₂PdCl₂] is its accessible synthesis from common laboratory reagents. The preparation typically involves the direct reaction of palladium(II) chloride with two equivalents of tricyclohexylphosphine.[1][6]
Experimental Protocol: Synthesis of [(PCy₃)₂PdCl₂]
-
Reaction Setup: To a solution of palladium(II) chloride (PdCl₂) in a suitable solvent such as acetone, add two molar equivalents of tricyclohexylphosphine (PCy₃).
-
Reaction Execution: The mixture is typically heated to reflux for several hours (e.g., 3 hours) under an inert atmosphere (e.g., nitrogen or argon) to ensure complete reaction and prevent oxidation of the phosphine ligand.[1]
-
Isolation: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration.
-
Purification: The collected solid is washed with a solvent in which the product is insoluble (e.g., diethyl ether) to remove any unreacted starting materials or byproducts.
-
Drying: The final yellow product is dried under vacuum to yield the pure complex. The entire isolation can often be carried out in the air due to the complex's stability.[3]
Safety and Storage: A Prudent Approach
While relatively stable, [(PCy₃)₂PdCl₂] is a hazardous chemical and must be handled with appropriate care.
| Hazard Type | GHS Statement(s) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[7] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][8] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] |
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere and kept in a cool, dry place, often in a freezer at temperatures below 0°C.[9]
The Heart of the Matter: Mechanism in Catalysis
[(PCy₃)₂PdCl₂] is a precatalyst . This means the Pd(II) center must first be reduced in situ to the catalytically active palladium(0) species, which then enters the catalytic cycle.[10] Understanding this activation step is critical for designing robust and efficient reactions. The general catalytic cycle for a Suzuki-Miyaura coupling, a flagship application, illustrates the fundamental steps.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle initiated by the precatalyst.
The Role of PCy₃ Ligands:
-
Facilitating Oxidative Addition: The strong electron-donating (σ-donating) nature of the alkylphosphine ligands increases the electron density on the palladium(0) center. This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition step with the organic electrophile (e.g., an aryl halide).
-
Promoting Reductive Elimination: The large steric bulk (cone angle of 170°) of the PCy₃ ligands creates a crowded coordination sphere. This steric pressure favors the reductive elimination step, where the two coupled organic fragments are expelled from the metal center to form the final product, thereby regenerating the active catalyst.
Applications in Cross-Coupling Reactions
The unique electronic and steric profile of [(PCy₃)₂PdCl₂] makes it a versatile catalyst for a wide array of cross-coupling reactions, which are fundamental methods for bond construction in modern chemistry.[11]
| Reaction Name | Bond Formed | Typical Substrates |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Aryl/vinyl halides + Aryl/vinyl boronic acids/esters.[4][12] |
| Sonogashira | C(sp²)–C(sp) | Aryl/vinyl halides + Terminal alkynes.[4][13] |
| Heck | C(sp²)–C(sp²) | Aryl/vinyl halides + Alkenes.[4] |
| Buchwald-Hartwig | C(sp²)–N | Aryl halides + Amines.[14] |
| Stille | C(sp²)–C(sp²) | Aryl/vinyl halides + Organostannanes.[4] |
| Negishi | C(sp²)–C(sp²) | Aryl/vinyl halides + Organozinc reagents.[4] |
Workflow Focus: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used application for this catalyst due to its broad functional group tolerance and the stability of the boronic acid reagents.[12]
Representative Experimental Protocol
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 mmol), the boronic acid (1.1–1.5 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 mmol).
-
Catalyst Addition: Add Dichlorobis(tricyclohexylphosphine)palladium(II) (0.5–2 mol%).
-
Solvent Addition: Add an appropriate degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture).
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from 1 to 24 hours.[12]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Reliable and Versatile Synthetic Tool
Dichlorobis(tricyclohexylphosphine)palladium(II) remains a highly relevant and powerful precatalyst for academic and industrial chemists. Its combination of air-stability, straightforward synthesis, and excellent catalytic activity—driven by the bulky and electron-rich PCy₃ ligands—ensures its place in the toolbox for constructing vital chemical bonds. While newer, more specialized ligand systems have been developed for extremely challenging transformations[15], the reliability, cost-effectiveness, and broad applicability of [(PCy₃)₂PdCl₂] make it an ideal choice for a vast range of synthetic applications, from discovery chemistry to process development.
References
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Ricci, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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Grushin, V. V., et al. (1994). Dichlorobis(tricyclohexylphosphine)palladium(II): Synthesis and Crystal Structure. An Exceptionally Simple and Efficient Preparation of Bis(tricyclohexylphosphine)palladium(0). Inorganic Chemistry, 33(21), 4804–4806. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Dichlorobis(tricyclohexylphosphine)palladium(II). Available at: [Link]
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Grushin, V. V., et al. (1994). Dichlorobis(tricyclohexylphosphine)palladium(II): Synthesis and Crystal Structure. An Exceptionally Simple and Efficient Preparation of Bis(tricyclohexylphosphine)palladium(0). Inorganic Chemistry. Available at: [Link]
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Nasrollahzadeh, M., et al. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Available at: [Link]
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PubChem. Dichlorobis(tricyclohexylphosphine)palladium(II). Available at: [Link]
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Maimait, R., et al. (2015). A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd₂(dba)₃]/PCy₃. ResearchGate. Available at: [Link]
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Blanc, A., et al. (2022). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 7(1), 1186–1196. Available at: [Link]
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Yi, C., & Hua, R. (2006). Efficient Copper-Free PdCl₂(PCy₃)₂-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537. Available at: [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
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Wikipedia. Bis(triphenylphosphine)palladium chloride. Available at: [Link]
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